4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline family, which is known for its diverse biological activities. This compound features a piperidine moiety and a chlorophenyl group, contributing to its potential pharmacological properties. The structure of this compound positions it as a candidate for various therapeutic applications, particularly in medicinal chemistry.
The compound can be synthesized through established organic chemistry methods and is available from various chemical suppliers, such as BenchChem. Its synthesis often involves multi-step reactions that transform simpler precursors into the final quinazoline structure.
4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline can be classified as:
The synthesis of 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline typically involves several key steps:
The reactions often require specific conditions such as temperature control and the use of solvents like dimethylformamide (DMF). Reaction monitoring can be performed using techniques like thin-layer chromatography (TLC) to ensure the completion of each step.
The molecular formula for 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline is . Its molecular weight is approximately 323.8 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H18ClN3 |
Molecular Weight | 323.8 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-4-piperidin-1-ylquinazoline |
InChI | InChI=1S/C19H18ClN3/c20-15... |
InChI Key | FUKXTPALYUODEX-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline involves interaction with specific molecular targets within biological systems. It may act as an inhibitor of certain enzymes or receptors, modulating various biological pathways relevant to therapeutic effects. The exact targets can vary based on its application in medicinal chemistry, particularly in cancer treatment and neurological disorders .
The compound typically appears as a solid with specific melting points depending on purity and crystallization conditions.
Key chemical properties include:
4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline has several scientific applications:
The quinazoline scaffold’s inherent electronic asymmetry enables precise regioselective modifications critical for developing 4-(4-chlorophenyl)-2-(piperidin-1-yl)quinazoline. Position C2 exhibits heightened nucleophilicity due to the adjacent nitrogen atom (N1), facilitating preferential substitution at this site. Conversely, position C4 is electrophilic, readily undergoing nucleophilic aromatic substitution (SNAr) with aryl groups. This dichotomy is exploited in sequential functionalization: initial SNAr at C4 with 4-chlorophenylmagnesium bromide forms the 4-(4-chlorophenyl) intermediate, followed by C2 amination with piperidine under transition metal catalysis [1] [4].
Direct C8–H functionalization remains challenging due to distal positioning relative to the coordinating nitrogen. Strategies employing 8-aminoquinoline as a transient directing group (TDG) enable C8 metallation, permitting halogenation or carboxylation. Subsequent TDG removal yields C8-modified precursors for downstream coupling [7]. The C2/C4 regioselectivity is further controlled by modulating steric and electronic parameters. Electron-withdrawing substituents on the chlorophenyl ring enhance C4 electrophilicity, while bulky N-alkylpiperidines at C2 necessitate optimized coupling conditions to prevent O-alkylation byproducts [1] [4].
Table 1: Regioselectivity Control via Directing Groups
Directing Group | Position Modified | Reagent | Yield Range | Key Limitation |
---|---|---|---|---|
None (inherent N1 coordination) | C2 | Piperidine/Pd catalysis | 60–75% | Low C8 selectivity |
8-Aminoquinoline (TDG) | C8 | I₂/Cu(OAc)₂ | 45–65% | TDG removal required |
Quinoline N-oxide | C2 | Arylboronic acids/Pd | 70–85% | Over-reduction risks |
Integration of the piperidine moiety at C2 predominantly leverages palladium-catalyzed Buchwald–Hartwig amination. This exploits Pd(0)/Pd(II) cycles, where oxidative addition of a C2-halogenated quinazoline precursor to palladium precedes piperidine coordination and reductive elimination. Key catalytic systems include:
Mechanistic studies reveal that electron density at C2 significantly influences oxidative addition kinetics. 4-(4-Chlorophenyl)quinazoline’s electron-deficient core accelerates oxidative addition of Pd(0) to C2–Cl bonds compared to unsubstituted analogues. Computational analyses indicate a 15–20 kcal/mol reduction in the activation barrier due to the para-chlorophenyl group’s −I effect [2]. Side reactions include palladium nanoparticle formation (reduced catalytic turnover) and homocoupling of piperidine, mitigated by rigorous oxygen exclusion and ligand optimization [5].
Microwave irradiation revolutionizes key steps in synthesizing 4-(4-chlorophenyl)-2-(piperidin-1-yl)quinazoline, particularly cyclocondensation and amination. The formation of the quinazoline core via Niementowski synthesis—condensing anthranilic acid derivatives with amides—typically requires 6–12 hours under reflux. Microwave irradiation (150–200 W, 140–180°C) reduces this to 15–30 minutes, improving yields by 15–25% and minimizing decarboxylation byproducts [4] [6].
Palladium-catalyzed amination similarly benefits: coupling 2-chloro-4-(4-chlorophenyl)quinazoline with piperidine under microwave irradiation (100°C, 20 minutes) achieves >95% conversion versus 70–80% in 2-hour thermal reactions. Selective heating of polar intermediates and uniform energy distribution accelerate oxidative addition and reductive elimination, suppressing protodehalogenation [4] [6].
Table 2: Conventional vs. Microwave Synthesis Comparison
Synthetic Step | Conventional Method | Microwave Method | Efficiency Gain |
---|---|---|---|
Quinazoline core formation (Niementowski) | 8–12 h, 120°C, 65% yield | 20 min, 160°C, 85% yield | 24× time reduction, +20% yield |
Buchwald–Hartwig amination (C2–piperidine) | 2 h, 100°C, 78% yield | 15 min, 100°C, 93% yield | 8× time reduction, +15% yield |
SNAr at C4 (4-chlorophenyl) | 24 h, 150°C, 60% yield | 30 min, 180°C, 82% yield | 48× time reduction, +22% yield |
Structural diversification of 4-(4-chlorophenyl)-2-(piperidin-1-yl)quinazoline focuses on bioisosteric replacement to optimize physicochemical properties while retaining target engagement. Key strategies include:
Synthetic routes to these analogues often leverage late-stage functionalization. For example, electrophilic borylation of the chlorophenyl ring followed by Suzuki coupling installs heteroaryl groups (e.g., pyridyl, thiazolyl). Transition metal-catalyzed C–H activation at the quinazoline C6/C7 positions introduces halogens or alkyl groups, further diversifying the core [4] [7]. These modifications systematically probe steric, electronic, and solubility parameters to establish structure-activity relationships critical for lead optimization.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0